3'-Nitro-1,2'-binaphthalene

Catalog No.
S12537608
CAS No.
M.F
C20H13NO2
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Nitro-1,2'-binaphthalene

Product Name

3'-Nitro-1,2'-binaphthalene

IUPAC Name

2-naphthalen-1-yl-3-nitronaphthalene

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C20H13NO2/c22-21(23)20-13-16-8-2-1-7-15(16)12-19(20)18-11-5-9-14-6-3-4-10-17(14)18/h1-13H

InChI Key

JPCYHTZMZJZGMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C=C3[N+](=O)[O-]

3'-Nitro-1,2'-binaphthalene is a derivative of binaphthalene, characterized by the presence of a nitro group at the 3' position of one of the naphthalene rings. This compound exhibits distinct physical and chemical properties due to its unique structural configuration. Binaphthalene itself consists of two fused naphthalene units, and the introduction of a nitro group enhances its reactivity and potential applications in various fields.

The reactivity of 3'-Nitro-1,2'-binaphthalene can be attributed to its nitro substituent, which can participate in electrophilic aromatic substitution reactions. The compound can undergo reduction reactions to yield amino derivatives or can be involved in nucleophilic substitutions. For instance, it has been reported that 3'-nitro-1,2'-binaphthalene can be synthesized from 1,2'-binaphthyl using nitrating agents under controlled conditions .

Research indicates that 3'-Nitro-1,2'-binaphthalene possesses notable biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to interact with biological targets and induce apoptosis in cancer cells. Additionally, its derivatives have been explored for antibacterial and antifungal properties, making it a compound of interest in medicinal chemistry .

Synthesis of 3'-Nitro-1,2'-binaphthalene typically involves the nitration of 1,2'-binaphthyl. Common synthetic routes include:

  • Electrophilic Nitration: Using concentrated nitric acid and sulfuric acid as nitrating agents.
  • Catalytic Methods: Employing palladium-catalyzed reactions to introduce the nitro group selectively.

These methods allow for the controlled introduction of the nitro group while minimizing side reactions .

3'-Nitro-1,2'-binaphthalene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique optical properties make it suitable for use in organic light-emitting diodes and other optoelectronic devices.
  • Pharmaceuticals: Due to its biological activity, it is investigated for potential therapeutic applications against cancer and infectious diseases .

Interaction studies involving 3'-Nitro-1,2'-binaphthalene have focused on its binding affinity with various biological targets. Research has demonstrated that it can interact with certain proteins and enzymes, influencing their activity. These interactions are crucial for understanding its mechanism of action as a potential therapeutic agent .

Several compounds share structural similarities with 3'-Nitro-1,2'-binaphthalene. Below is a comparison highlighting their unique features:

Compound NameStructure TypeNotable Features
1,2-BinaphthylDihydro derivativeLacks functional groups; used primarily as a chiral ligand.
3-Nitro-2-hydroxy-1-naphthalenecarboxylic acidHydroxy derivativeExhibits different biological activities; used in drug design.
4-NitrobiphenylBiphenyl derivativeCommonly used as an industrial chemical; less complex than binaphthalenes.

3'-Nitro-1,2'-binaphthalene is unique due to its specific nitro substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

299.094628657 g/mol

Monoisotopic Mass

299.094628657 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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